molecular formula C16H14O6 B1673127 Hesperetin CAS No. 520-33-2

Hesperetin

Cat. No. B1673127
CAS RN: 520-33-2
M. Wt: 302.28 g/mol
InChI Key: AIONOLUJZLIMTK-AWEZNQCLSA-N
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Description

Hesperetin, or 5,7,3',4'-tetrahydroxyflavone, is a flavonoid found in citrus fruits such as oranges, grapefruits, and lemons. It is one of the most abundant flavonoids in the world and has been studied for its potential medicinal properties. Research has shown that hesperitin has a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic properties. In recent years, hesperitin has been studied in both in vivo and in vitro studies to further understand its potential therapeutic effects.

Scientific research applications

1. Endocrine and Reproductive Health

Hesperetin, a citrus flavonoid, has shown potential in attenuating testicular damage associated with diabetes in rats. It works by reducing oxidative stress, inflammation, and apoptosis in the testicular tissue, leading to improved semen quality and hormonal balance (Samie et al., 2018).

2. Cardiovascular Health

In a study on endothelial cells and patients with metabolic syndrome, hesperetin demonstrated vasculoprotective actions. It stimulated the production of nitric oxide in endothelial cells, improving endothelial function and reducing inflammatory markers in patients, thereby contributing to cardiovascular health (Rizza et al., 2011).

3. Cancer Therapy

Hesperetin has been found to induce apoptosis in breast carcinoma cells. It triggers the accumulation of reactive oxygen species and activates the ASK1/JNK pathway, leading to the cytotoxic effect against cancer cells (Palit et al., 2015).

4. Food Fortification

Research on the encapsulation of hesperetin for food fortification has been conducted. Hesperetin-loaded nanostructure lipid carriers were created, demonstrating potential for enhancing the functionality of hesperetin in food products (Fathi & Varshosaz, 2013).

5. Dermatology

Hesperetin has been evaluated for its potential in topical applications for skin health. Studies have shown that hesperetin microemulsion delivery systems can enhance skin permeation and have a whitening effect, making it a potential ingredient in dermatological products (Tsai et al., 2010).

6. Immunology

In a study on crayfish, hesperetin demonstrated the ability to enhance innate immune responses and protect against virus infection. This suggests its potential role in regulating the immunity of invertebrates (Qian & Zhu, 2019).

7. Bone Health

Hesperetin has shown positive effects on osteogenic differentiation of human mesenchymal stem cells and bone regeneration in a rat osteotomy model. This suggests its potential application in bone tissue engineering and fracture treatment (Xue et al., 2017).

8. Metabolic Health

Hesperetin and its metabolites have been found to lower plasma lipid levels in high-cholesterol fed rats, indicating its potential in managing lipid disorders. This effect is attributed to the modulation of enzymes involved in cholesterol metabolism (Kim et al., 2003).

9. Gastrointestinal Health

In a study on colon cancer rats, hesperetin showed potential in reducing the formation of aberrant crypt foci and the activity of certain bacterial enzymes in the colon, suggesting its role in colon cancer prevention (Aranganathan et al., 2008).

10. Respiratory Health

Hesperetin has been reported to attenuate ventilator-induced acute lung injury in rats. This protective effect is attributed to its ability to modulate inflammatory responses and the nuclear factor (NF)-κB pathway, indicating its therapeutic potential in respiratory conditions (Ma et al., 2015).

11. Fertility and Reproductive Health

Hesperetin has been found to protect the quality of sperm during the cryopreservation process by reducing oxidative stress and apoptosis, suggesting its use in fertility treatments (Valipour et al., 2021).

12. Neurological Health

Research has indicated that hesperetin confers neuroprotection by regulating the Nrf2/TLR4/NF-κB signaling pathway in an Alzheimer's disease mouse model. This highlights its potential in managing neurodegenerative disorders (Ikram et al., 2019).

properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIONOLUJZLIMTK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022319
Record name Hesperetin
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Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hesperetin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Hesperetin reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT1 and ACAT2) and it reduces microsomal triglyceride transfer protein (MTP) activity. Hesperetin also seems to upregulate the LDL receptor. This leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels.
Record name Hesperetin
Source DrugBank
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Product Name

Hesperetin

CAS RN

520-33-2
Record name Hesperetin
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Record name Hesperetin
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Record name Hesperetin
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Record name (S)-2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone
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Record name HESPERETIN
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Q3D557F1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Hesperetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

227.5 °C
Record name Hesperetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01094
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hesperetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31,500
Citations
A Khan, M Ikram, JR Hahm, MO Kim - Antioxidants, 2020 - mdpi.com
… all the studies conducted on hesperetin in both in vivo … of hesperetin on animal models of neurodegeneration. Our results demonstrated consistent neuroprotective effects of hesperetin …
Number of citations: 131 www.mdpi.com
KM Yap, M Sekar, YS Wu, SH Gan, NNIM Rani… - Saudi Journal of …, 2021 - Elsevier
… hesperetin in preclinical BC models are reported. The safety and bioavailability of hesperidin and hesperetin … Overall, hesperidin and hesperetin can inhibit cell proliferation, migration …
Number of citations: 47 www.sciencedirect.com
J Cho - Archives of pharmacal research, 2006 - Springer
The present study evaluated antioxidant and neuroprotective activities of hesperidin, a flavanone mainly isolated from citrus fruits, and its aglycone hesperetin using cell-free bioassay …
Number of citations: 243 link.springer.com
EJ Choi, WS Ahn - Archives of pharmacal research, 2008 - Springer
… of hesperetin in the brains of mice administered hesperetin at 10 or 50 mg/kg body weight (BW) for five weeks. Hesperetin … at the higher dose of hesperetin. Moreover, at the higher dose, …
Number of citations: 143 link.springer.com
M Iranshahi, R Rezaee, H Parhiz, A Roohbakhsh… - Life sciences, 2015 - Elsevier
Many plants produce flavonoids as secondary metabolites. These organic compounds may be involved in the defense against plant-threatening factors, such as microbes and toxins. …
Number of citations: 206 www.sciencedirect.com
HL Yang, SC Chen, KJ Senthil Kumar… - Journal of agricultural …, 2012 - ACS Publications
… /hesperetin or hesperetin metabolites derived from hesperetin-administered rat serum. We found that hesperetin … of hesperidin or hesperetin. The data also showed that pretreatment of …
Number of citations: 152 pubs.acs.org
JY Kim, KJ Jung, JS Choi, HY Chung - Free radical research, 2004 - Taylor & Francis
… Hesperetin exhibited significant inhibition on the … Hesperetin also manifested cytoprotection from cell damage induced by ONOO - and ROS. The present study suggests that hesperetin …
Number of citations: 151 www.tandfonline.com
F Ferreres, C García‐Viguera… - Journal of the …, 1993 - Wiley Online Library
… hesperidin (hesperetin-7-rutinoside) was the major flavonoid detected and, therefore, this should be the main source of the hesperetin found in citrus honey. Hesperetin should be …
Number of citations: 230 onlinelibrary.wiley.com
HK Kim, TS Jeong, MK Lee, YB Park, MS Choi - Clinica chimica acta, 2003 - Elsevier
… dose in present study was only one fifth of our previous dose [9], which the 0.1% hesperetin … of hesperetin could be still effective for cholesterol-lowering. The amount of each hesperetin …
Number of citations: 278 www.sciencedirect.com
A Roohbakhsh, H Parhiz, F Soltani, R Rezaee… - Life sciences, 2015 - Elsevier
Hesperidin (Hsd) and its aglycone, hesperetin (Hst), are two flavonoids from citrus species that have various biological properties, particularly those for the prevention of cancer and …
Number of citations: 359 www.sciencedirect.com

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